2-Bromo-1,3-dichlorobenzene is an organic compound with the molecular formula C₆H₃BrCl₂ and a molecular weight of approximately 225.89 g/mol. It features a benzene ring substituted with a bromine atom at the second position and chlorine atoms at the first and third positions. This specific arrangement gives the compound unique chemical properties, making it a valuable intermediate in organic synthesis. The compound is also known by various synonyms, including 1-bromo-2,6-dichlorobenzene and 2,6-dichlorobromobenzene .
As 2-Bromo-1,3-dichlorobenzene primarily serves as a starting material for other chemicals, a specific mechanism of action is not applicable in this context.
The primary mechanism for its reactivity involves electrophilic aromatic substitution, where the pi electrons in the benzene ring interact with electrophiles to form substituted products.
Several methods exist for synthesizing 2-Bromo-1,3-dichlorobenzene:
The reaction conditions such as temperature and catalyst presence are critical for optimizing yield and selectivity.
2-Bromo-1,3-dichlorobenzene is primarily used as an intermediate in organic synthesis. Its applications include:
Interaction studies of 2-Bromo-1,3-dichlorobenzene focus on its reactivity with various nucleophiles and electrophiles. Its ability to participate in palladium-catalyzed reactions highlights its role in forming new carbon-carbon bonds. Additionally, studies indicate that it can interact with cytochrome P450 enzymes, affecting metabolic pathways in biological systems .
Several compounds share structural similarities with 2-Bromo-1,3-dichlorobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1-Bromo-2,3-dichlorobenzene | C₆H₃BrCl₂ | 0.95 |
1-Bromo-2,6-dichlorobenzene | C₆H₃BrCl₂ | 0.92 |
1,4-Dibromo-2,5-dichlorobenzene | C₆H₃Br₂Cl₂ | 0.92 |
4-Bromo-3-chlorotoluene | C₇H₈BrCl | 0.89 |
4-Chloro-3-bromotoluene | C₇H₈BrCl | 0.89 |
Uniqueness: The presence of both bromine and chlorine substituents on the benzene ring distinguishes 2-Bromo-1,3-dichlorobenzene from its analogs. Its specific substitution pattern allows it to participate effectively in palladium-catalyzed reactions while influencing regioselectivity due to the electron-withdrawing nature of the chlorine atoms .
Irritant